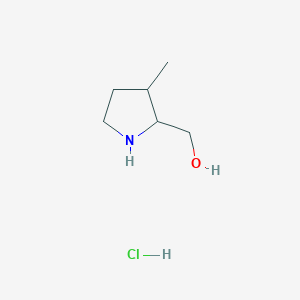
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group, making it an interesting subject for chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride typically involves the reaction of 3-methylpyrrolidine with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction is usually carried out in an aqueous medium with hydrochloric acid as the catalyst. The product is then isolated and purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxymethyl group can be substituted with various functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 3-methylpyrrolidine-2-ylmethanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylpyrrolidin-3-yl)methanol;hydrochloride
- (3-Methylpyrrolidin-2-yl)methanol
- (2-Methylpyrrolidin-3-yl)methanol
Uniqueness
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(3-methylpyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-6(5)4-8;/h5-8H,2-4H2,1H3;1H |
InChI Key |
LJVDCHZGALIYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC1CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















